molecular formula C10H17NO5 B6248668 tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate CAS No. 2416234-09-6

tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate

Cat. No.: B6248668
CAS No.: 2416234-09-6
M. Wt: 231.2
InChI Key:
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Description

tert-Butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate: is a compound that features a tert-butyl carbamate group attached to a 3-(hydroxymethyl)-5-oxooxolan-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxolan derivative. One common method involves the use of tert-butyl carbamate and 3-(hydroxymethyl)-5-oxooxolan-3-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a protecting group for amines, allowing for selective deprotection under mild conditions. This is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Medicine

In medicinal chemistry, this compound may be explored for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug molecule.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials where specific functional groups are needed to impart desired properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate involves the cleavage of the carbamate group under acidic or enzymatic conditions, releasing the active oxolan derivative. This process can be utilized in drug delivery systems where controlled release of the active compound is desired .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate is unique due to the presence of both the oxolan ring and the carbamate group, which allows for a diverse range of chemical reactions and applications. The oxolan ring provides additional rigidity and steric hindrance, which can influence the reactivity and stability of the compound compared to its analogs.

Properties

CAS No.

2416234-09-6

Molecular Formula

C10H17NO5

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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